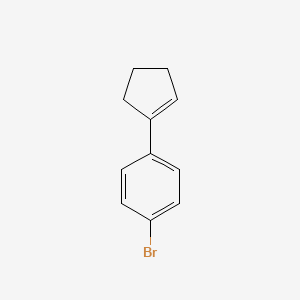

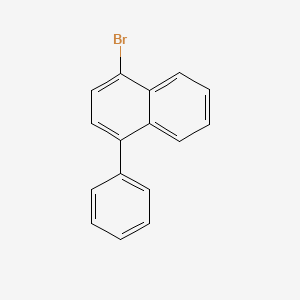

1-Bromo-4-phenylnaphthalene

Vue d'ensemble

Description

1-Bromo-4-phenylnaphthalene is a compound that has not been directly studied in the provided papers. However, related bromonaphthalenes and their derivatives have been investigated for various properties and applications. These studies include the examination of room temperature phosphorescence, synthesis methods, vibrational spectra analysis, molecular structure determination, and biological evaluations .

Synthesis Analysis

The synthesis of bromonaphthalene derivatives can be complex and involves multiple steps. For instance, the Diels-Alder reaction has been used to synthesize regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes, which upon deoxygenation yield 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene in high yields . Another synthesis approach involves refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 to prepare 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one .

Molecular Structure Analysis

The molecular structure of bromonaphthalene derivatives has been elucidated using various techniques. For example, crystallographic studies have shown that the p-bromophenyl group can be nearly coplanar with other ring systems in the molecule, as observed in the structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide . Density functional theory (DFT) has also been employed to study the vibrational spectra and assign fundamental vibrational modes of 1-bromo-4-fluoronaphthalene, providing insights into the molecular geometry and electronic structure .

Chemical Reactions Analysis

Bromonaphthalenes participate in various chemical reactions. For instance, the reaction of o-bromophenol with 1,2,5-triphenylphosphole under thermolysis conditions leads to the formation of bromobenzene, diphenyl phenylphosphonate, and 1,4-diphenylnaphthalene through intramolecular rearrangement processes . Additionally, the reaction of bromomethylnaphthalenes with Fe2(CO)9 results in a new π-complex with a trimethylenemethane-type ligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromonaphthalenes are diverse and can be tailored for specific applications. The room temperature phosphorescence of 1-bromonaphthalene has been studied in aqueous beta-cyclodextrin solution, showing that the phosphorescence intensity is proportional to the concentration of 1-BrN . This property has potential analytical applications. Furthermore, the biological evaluation of certain bromonaphthalene derivatives has indicated excellent antimicrobial activities, suggesting their use in medicinal chemistry .

Applications De Recherche Scientifique

Application 1: Synthesis of Derivatives of 1,8-Naphthalimide

- Methods of Application: Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction . Their photophysical properties have been investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) .

- Results or Outcomes: All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents . Particularly molecules show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 . These unique features, long emission wavelength, high solubility, and high stability in difference pH media, will allow these derivative to be used as excellent labeling reagents in the biological system .

Application 2: Microwave-Assisted Synthesis

- Summary of the Application: 4-Phenyl-1,8-naphthalimide was synthesized by imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid .

- Methods of Application: Both reactions were carried out under microwave heating . The microwave-assisted reactions were found to be faster and more efficient than reactions carried out by heating in oil-baths .

- Results or Outcomes: The study demonstrated the efficiency of microwave-assisted synthesis in producing 4-Phenyl-1,8-naphthalimide .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1-Bromo-4-phenylnaphthalene . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

1-bromo-4-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARGVWJSXZDKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483616 | |

| Record name | 1-Bromo-4-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-phenylnaphthalene | |

CAS RN |

59951-65-4 | |

| Record name | 1-Bromo-4-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.